

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromovaleric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromovaleric acid**

Cat. No.: **B146089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromovaleric acid** (α -Bromopentanoic acid). The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and building block in organic synthesis. This document details its physical and chemical characteristics, provides established experimental protocols for their determination, and includes spectral data interpretation.

Core Physicochemical Data

2-Bromovaleric acid is a halogenated carboxylic acid derivative. At room temperature, it typically presents as a clear, colorless to pale yellow liquid with a pungent odor.^{[1][2]} Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_5H_9BrO_2$	[1][3][4]
Molecular Weight	181.03 g/mol	[3][5][6]
CAS Number	584-93-0	[1][4][7]
Appearance	Clear pale yellow liquid	[1][3]
Density	1.381 g/mL at 25 °C	[2][3][7][8]
Boiling Point	132-136 °C at 25 mmHg	[2][3][7][8]
Melting Point	252 °C (sublimes)	[2][3]
pKa	2.97 ± 0.20 (Predicted)	[1][2][3]
Refractive Index (n^{20}/D)	1.4709	[2][3][7][8]
Flash Point	>110 °C (>230 °F)	[3][5]
Solubility	Insoluble in water; soluble in organic solvents like acetic acid, benzene, and ether.[1][3]	[1][3]

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental to confirming the structure and purity of **2-Bromovaleric acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For **2-Bromovaleric acid**, the expected signals are:

- ~11.65 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.
- ~4.26 ppm (t, 1H): A triplet for the proton on the α -carbon (C2), which is deshielded by the adjacent bromine and carbonyl groups. The splitting is due to coupling with the two protons on the β -carbon.

- ~2.02 ppm (m, 2H): A multiplet for the two protons on the β -carbon (C3).
- ~1.50 ppm (m, 2H): A multiplet for the two protons on the γ -carbon (C4).
- ~0.97 ppm (t, 3H): A triplet for the three protons of the terminal methyl group (C5).[\[9\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for **2-Bromovaleric acid** include:

- 3300-2500 cm^{-1} (broad): A very broad band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[\[10\]](#)
- ~1710 cm^{-1} (strong, sharp): A strong absorption peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.[\[10\]](#)
- 1320-1210 cm^{-1} : A band associated with the C-O stretching vibration.[\[10\]](#)
- ~650 cm^{-1} : A peak corresponding to the C-Br stretching vibration.

Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of **2-Bromovaleric acid** will show a molecular ion peak $[\text{M}]^+$ at m/z 180 and another at m/z 182, with a characteristic ~1:1 intensity ratio due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).[\[4\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for determining the key physicochemical properties of **2-Bromovaleric acid**.

Synthesis via Hell-Volhard-Zelinsky Reaction

2-Bromovaleric acid is commonly prepared by the bromination of valeric acid at the alpha-position.[\[2\]](#)

- Objective: To synthesize **2-Bromovaleric acid** from valeric acid.

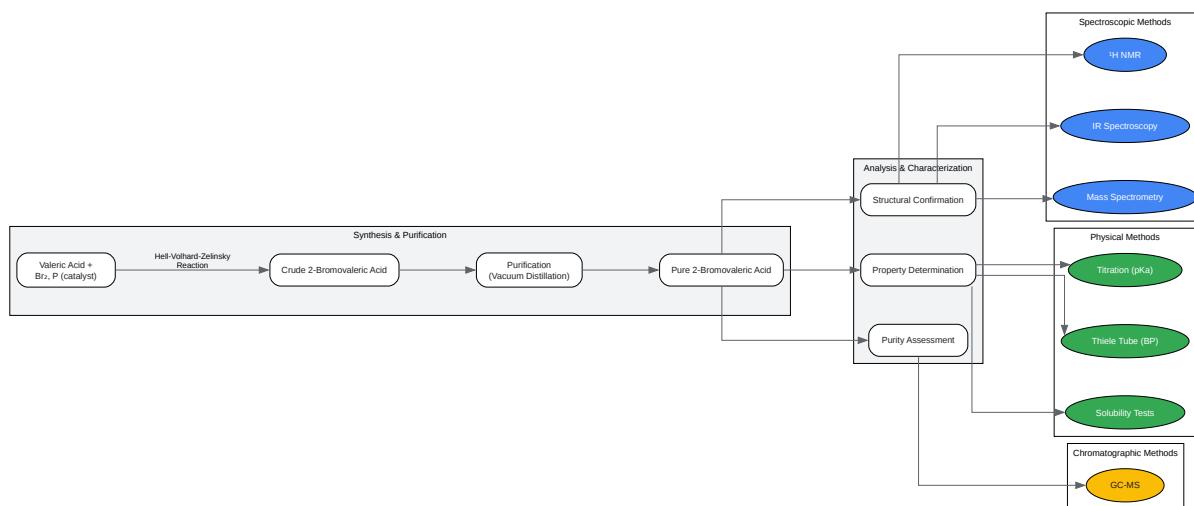
- Materials: Valeric acid, red phosphorus (catalyst), bromine, distilled water, diethyl ether, anhydrous magnesium sulfate.
- Procedure:
 - Place valeric acid and a catalytic amount of red phosphorus into a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Slowly add bromine from the dropping funnel to the flask. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a gas trap.
 - After the addition of bromine is complete, heat the mixture under reflux until the reaction is complete (indicated by the disappearance of the red bromine color).
 - Cool the reaction mixture and slowly add a small amount of water to hydrolyze the intermediate acyl bromide.
 - Perform an extraction using diethyl ether. Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
 - Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Determination of Boiling Point (Thiele Tube Method)

- Objective: To determine the boiling point of **2-Bromoacrylic acid** at a specific pressure.
- Materials: Thiele tube, mineral oil, thermometer, small test tube (or fusion tube), capillary tube (sealed at one end), rubber band, sample of **2-Bromoacrylic acid**.
- Procedure:
 - Fill the small test tube with approximately 0.5 mL of **2-Bromoacrylic acid**.
 - Place the capillary tube into the test tube with the open end submerged in the liquid.[\[6\]](#)[\[12\]](#)
 - Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

- Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently with a Bunsen burner.[6][12]
- Heat until a steady stream of bubbles emerges from the capillary tube.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12] Record the atmospheric pressure.

Determination of pKa (Potentiometric Titration)


- Objective: To determine the acid dissociation constant (pKa) of **2-Bromoacrylic acid**.
- Materials: pH meter with a combination electrode, burette, beaker, magnetic stirrer and stir bar, standardized sodium hydroxide (NaOH) solution (~0.1 M), **2-Bromoacrylic acid**, distilled water.
- Procedure:
 - Accurately weigh a sample of **2-Bromoacrylic acid** and dissolve it in a known volume of distilled water in a beaker.
 - Calibrate the pH meter using standard buffer solutions (e.g., pH 4 and 7).
 - Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
 - Fill the burette with the standardized NaOH solution.
 - Record the initial pH of the acid solution.
 - Add the NaOH solution in small, precise increments (e.g., 0.5 mL), recording the pH after each addition. Continue additions well past the equivalence point.[8]
 - Plot a titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8][13]

Characterization by GC-MS

- Objective: To assess the purity of a **2-Bromovaleric acid** sample and confirm its molecular weight.
- Materials: Gas chromatograph coupled to a mass spectrometer (GC-MS), appropriate capillary column (e.g., non-polar or medium-polarity), helium carrier gas, sample of **2-Bromovaleric acid**, derivatizing agent (e.g., BSTFA, if necessary), solvent (e.g., ethyl acetate).
- Procedure:
 - Prepare a dilute solution of the **2-Bromovaleric acid** sample in a suitable solvent. For carboxylic acids, derivatization (e.g., to form a trimethylsilyl ester) is often performed to improve volatility and peak shape.[14][15]
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
 - The sample is vaporized and carried by the helium gas through the capillary column. The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the stationary phase.[5][16]
 - As components elute from the column, they enter the mass spectrometer's ion source, where they are fragmented and detected.
 - Analyze the resulting chromatogram to determine the retention time and relative area of the main peak, which indicates purity.
 - Analyze the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern consistent with **2-Bromovaleric acid**.[5]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **2-Bromovaleric acid**.

[Click to download full resolution via product page](#)**Workflow for Synthesis and Characterization of 2-Bromovaleric Acid.**

Safety and Handling

2-Bromovaleric acid is a corrosive and toxic compound that requires careful handling.

- Hazards: Causes severe skin burns and eye damage.[14] It is toxic if swallowed, in contact with skin, or if inhaled.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[14] All handling should be performed in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[1]
- First Aid: In case of skin contact, immediately wash with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. metbio.net [metbio.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. youtube.com [youtube.com]
- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [\[experiments.springernature.com\]](https://experiments.springernature.com)
- 15. erndim.org [erndim.org]
- 16. scispace.com [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-*valeric Acid*]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146089#physicochemical-properties-of-2-bromo-*valeric-acid*\]](https://www.benchchem.com/product/b146089#physicochemical-properties-of-2-bromo-<i>valeric-acid</i>)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com